N-(2-Hydroxyethyl)succinimide
Overview
Description
N-(2-Hydroxyethyl)succinimide: is an organic compound with the molecular formula C6H9NO3. It is a derivative of succinimide, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group. This compound is known for its cyclic structure and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Ethanolamine: One common method to synthesize N-(2-Hydroxyethyl)succinimide involves the reaction of succinic anhydride with ethanolamine.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-(2-Hydroxyethyl)maleimide using a ruthenium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of heterogeneous catalysis, such as carbon-supported ruthenium, is common to achieve efficient conversion and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)succinimide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form N-(2-Hydroxyethyl)-4-hydroxybutanamide, an acyclic equivalent.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) in the presence of a ruthenium catalyst is commonly used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: N-(2-Hydroxyethyl)-4-hydroxybutanamide.
Substitution Products: Compounds where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)succinimide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and resins .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)succinimide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclic structure of the compound allows it to participate in ring-opening reactions, which can modulate its biological activity .
Comparison with Similar Compounds
N-Methylsuccinimide: Similar in structure but with a methyl group instead of a hydroxyethyl group.
N-(2-Hydroxyethyl)maleimide: Another derivative with a similar hydroxyethyl group but different core structure.
Succinimide: The parent compound without the hydroxyethyl substitution.
Uniqueness: N-(2-Hydroxyethyl)succinimide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethyl group enhances its solubility and reactivity compared to its parent compound, succinimide .
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIPMITVXPNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284732 | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18190-44-8 | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18190-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 18190-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)SUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL9EH675ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the applications of N-(2-Hydroxyethyl)succinimide in polymerization reactions?
A3: Research indicates that the potassium salt of this compound can effectively initiate the polymerization of ethylene oxide. [] Furthermore, it has shown promise in the block copolymerization of propylene sulfide. [] These findings suggest its potential utility in synthesizing polymers with controlled structures and properties, opening avenues for further investigation into its applications in materials science.
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